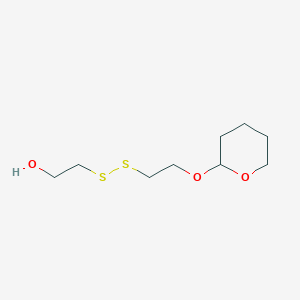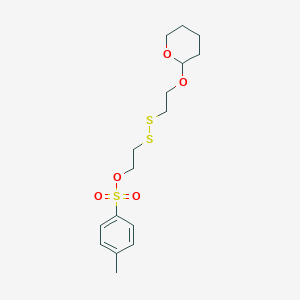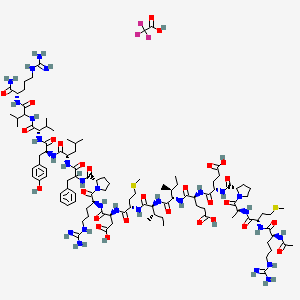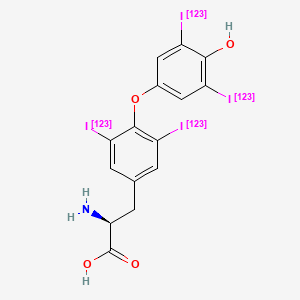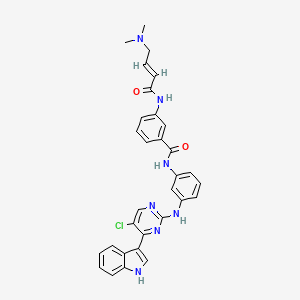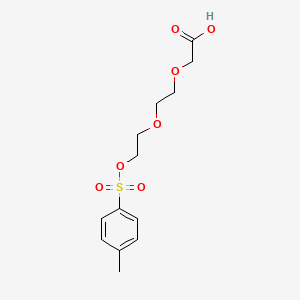
Tos-PEG3-CH2CO2H
説明
Tos-PEG3-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The terminal carboxylic acid of Tos-PEG3-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular weight of Tos-PEG3-CH2CO2H is 318.3 g/mol . The functional group is Tosyl/CH2CO2H . The molecular formula is C13H18O7S .Chemical Reactions Analysis
The tosyl group in Tos-PEG3-CH2CO2H is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of Tos-PEG3-CH2CO2H is 318.3 g/mol . The functional group is Tosyl/CH2CO2H . The molecular formula is C13H18O7S .科学的研究の応用
Enhanced Anticancer Efficacy
Tos-PEG3-CH2CO2H derivatives like TPGS (alpha-tocopheryl polyethylene glycol succinate) have been investigated for their potential in enhancing anticancer efficacy. TPGS has been observed to inhibit the growth of human lung carcinoma cells more potently than TOS (alpha-tocopheryl succinate), primarily due to its increased ability to induce apoptosis and generate reactive oxygen species (Youk et al., 2005).
Applications in Nanomedicine
The use of Tos-PEG3-CH2CO2H derivatives in nanomedicine, particularly for cancer treatment, is another significant application. RAFT (Reversible Addition–Fragmentation chain Transfer) polymerization has been utilized to synthesize Tos-PEG3-CH2CO2H-based block copolymers for forming nanoparticles. These nanoparticles, due to their unique structure, are rapidly endocytosed by cancer cells, and their biological activity depends on the molecular weight and content of the components (Palao-Suay et al., 2016).
Peptide and Protein PEGylation
Poly(ethylene glycol) (PEG), a key component of Tos-PEG3-CH2CO2H, is extensively used for the PEGylation of peptides and proteins. This process improves the pharmacokinetics of these molecules by shielding them from immune recognition and enzymatic degradation. PEGylation also enhances the solubility and stability of peptides and proteins in pharmaceutical applications (Roberts et al., 2002).
Hydration and Polymer Mechanics
Research into the hydration effects of PEG, an integral part of Tos-PEG3-CH2CO2H, has provided insights into polymer mechanics, especially in medical applications. Studies have shown that the hydration effects can significantly influence the mechanics of PEG, impacting its applications in biomedicine and drug delivery (Liese et al., 2017).
Drug Delivery Systems
The derivatives of Tos-PEG3-CH2CO2H, like TPGS, have been explored as molecular biomaterials in various drug delivery systems. TPGS has an amphiphilic structure that aids in improving the delivery and effectiveness of drugs, particularly in overcoming multidrug resistance and enhancing oral drug delivery (Zhang et al., 2012).
将来の方向性
特性
IUPAC Name |
2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHWSZBWDYTXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163084 | |
| Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG3-CH2CO2H | |
CAS RN |
1807537-35-4 | |
| Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



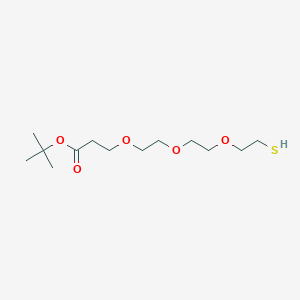
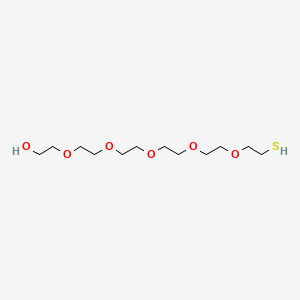
![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)
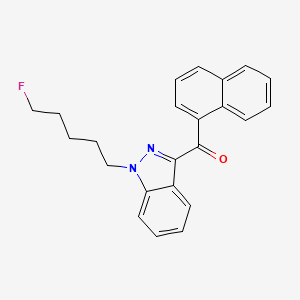
![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)
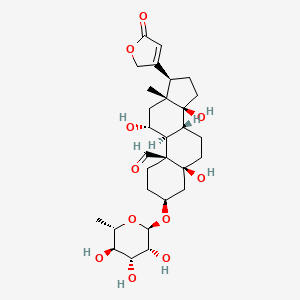
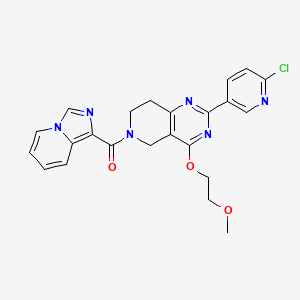
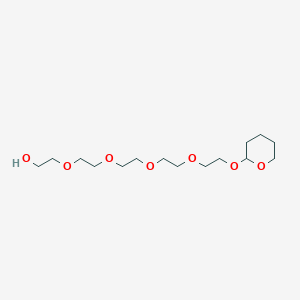
![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)
